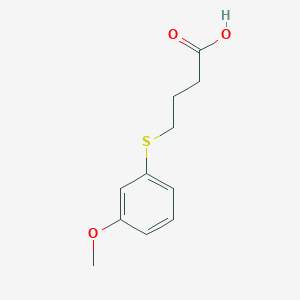
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8Cl2F2O2 and a molecular weight of 269.07 g/mol . This compound is characterized by the presence of chloro, difluoromethoxy, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route may include halogenation, etherification, and chlorination reactions under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: This compound has a methylthio group instead of a chloro group, which can alter its chemical reactivity and biological activity.
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: The presence of an additional difluoromethyl group can enhance the compound’s stability and lipophilicity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8Cl2F2O2 |
|---|---|
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
1-chloro-1-[3-chloro-2-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Cl2F2O2/c1-5(15)8(12)6-3-2-4-7(11)9(6)16-10(13)14/h2-4,8,10H,1H3 |
Clé InChI |
VLWQFRIHZURRBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)Cl)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)






![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)




